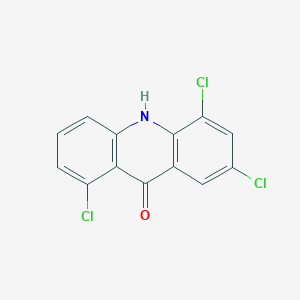

1,5,7-Trichloroacridin-9(10H)-one

Description

Historical Perspectives and Evolution of Acridinone (B8587238) Research

The study of acridine (B1665455), the parent compound of acridinone, dates back to 1870 when it was first isolated from coal tar. amazonaws.com The subsequent oxidation of acridine led to the discovery of acridone (B373769). epa.gov Early research in the nineteenth century focused on the use of acridine derivatives as dyes and pigments. acs.org However, the discovery of the biological activities of acridine compounds in the early 20th century, such as the antibacterial properties of acriflavine, shifted the research focus towards medicinal applications. jocpr.com Over the decades, the investigation of acridone and its derivatives has expanded significantly, driven by their potential as anticancer, antiviral, antimalarial, and anti-inflammatory agents. ptfarm.pl

Significance of the Acridinone Heterocyclic Scaffold in Organic Chemistry

The acridinone scaffold is of great importance in organic chemistry due to its planar structure, which allows it to intercalate with DNA and RNA. epa.gov This property is a key factor in the anticancer activity observed in many acridone derivatives. acs.org The presence of a lactam function (a cyclic amide) within the heterocycle also contributes to its chemical reactivity and potential for various substitutions. The nitrogen atom at position 10 and the carbonyl group at position 9 are key features that influence the molecule's electronic properties and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets. tandfonline.com The versatility of the acridone core allows for the synthesis of a vast library of derivatives with diverse functionalities. ptfarm.pl

Specific Focus on the Halogenation Pattern in 1,5,7-Trichloroacridin-9(10H)-one

The introduction of halogen atoms into the acridone scaffold can significantly modulate its physicochemical and biological properties. Halogenation can affect the electronic distribution, lipophilicity, and metabolic stability of the molecule. The specific substitution pattern of three chlorine atoms at the 1, 5, and 7 positions of the acridone ring in this compound is noteworthy.

Rationale for Comprehensive Academic Investigation of this compound

While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, the rationale for its academic investigation can be inferred from the broader context of acridone chemistry. The primary motivations for synthesizing and studying novel halogenated acridones like this trichloro-derivative include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substitution pattern on the acridone scaffold, chemists can elucidate the relationship between the chemical structure and the biological activity of the compounds. The unique 1,5,7-trichloro substitution provides a specific data point in these studies.

Development of Novel Therapeutic Agents: The known anticancer, antiviral, and antimalarial activities of various acridone derivatives provide a strong impetus for the synthesis of new analogues with potentially improved efficacy or novel mechanisms of action. ptfarm.pl The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.

Probes for Biological Systems: The fluorescent properties of many acridone derivatives make them useful as probes for studying biological processes, such as DNA intercalation. tandfonline.com The specific substitution pattern of this compound could lead to unique photophysical properties.

Materials Science Applications: The planar and electron-rich nature of the acridone system also makes it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials.

Structure

3D Structure

Properties

CAS No. |

90019-39-9 |

|---|---|

Molecular Formula |

C13H6Cl3NO |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

1,5,7-trichloro-10H-acridin-9-one |

InChI |

InChI=1S/C13H6Cl3NO/c14-6-4-7-12(9(16)5-6)17-10-3-1-2-8(15)11(10)13(7)18/h1-5H,(H,17,18) |

InChI Key |

LRVSIWGEFFDPGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(N2)C(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,5,7 Trichloroacridin 9 10h One

Retrosynthetic Analysis and Strategic Disconnections for 1,5,7-Trichloroacridin-9(10H)-one

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking down the complex target molecule into simpler, commercially available starting materials. The primary disconnections for the acridinone (B8587238) core typically involve the bonds adjacent to the heteroatoms and the carbonyl group.

One logical disconnection strategy for this compound is the cleavage of the C-N and C-C bonds of the central ring, which points to two key precursor fragments. This approach, often employed in the synthesis of heterocyclic compounds, simplifies the tricyclic acridinone structure into more manageable substituted benzene (B151609) derivatives. Specifically, the disconnection can be envisioned across the C4a-C9a and N10-C9a bonds, suggesting a precursor that can undergo an intramolecular cyclization.

Another strategic disconnection involves breaking the bond between the carbonyl carbon (C9) and the adjacent aromatic ring (C8a-C9). This leads to a substituted N-phenylanthranilic acid derivative. This type of disconnection is foundational for syntheses involving intramolecular Friedel-Crafts acylation or related cyclization reactions. The presence of the chlorine atoms on the aromatic rings dictates the substitution pattern of the initial precursors. For this compound, this would necessitate starting materials such as a dichlorinated aniline (B41778) and a chlorinated benzoic acid derivative.

Classical Approaches to Acridinone Synthesis Applicable to this compound

The synthesis of the acridinone scaffold has been well-established through several classical methods, which can be adapted for the preparation of this compound.

Condensation Reactions and Cyclization Protocols

Condensation reactions are a cornerstone of acridinone synthesis. A common method involves the reaction of a substituted anthranilic acid with a substituted aniline or a related derivative, followed by a cyclization step. For the synthesis of this compound, this would likely involve the condensation of 2-amino-4,6-dichlorobenzoic acid with 1,3-dichloro-5-iodobenzene, followed by an intramolecular cyclization. The cyclization is typically promoted by a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid, which facilitates the ring closure to form the tricyclic acridinone system.

Another approach involves the initial formation of a diphenylamine (B1679370) intermediate, which is then cyclized. For the target molecule, this would mean synthesizing N-(2,4-dichlorophenyl)-3-chloro-5-aminobenzoic acid, which could then be cyclized under acidic conditions to yield this compound.

Ullman Reaction-Based Synthesis

The Ullmann condensation is a powerful tool for forming the C-N bond necessary for the diphenylamine precursor of acridinones. This reaction typically involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst. To synthesize this compound, one could envision the Ullmann condensation of 2-amino-4,6-dichlorobenzoic acid with a suitable tri-substituted benzene derivative.

The subsequent step would be an intramolecular cyclization of the resulting N-arylanthranilic acid. The conditions for the Ullmann reaction often require high temperatures and a polar aprotic solvent. The choice of the copper catalyst and ligands can be crucial for achieving good yields, especially with sterically hindered or electronically deactivated substrates that are likely to be involved in the synthesis of a polychlorinated compound.

Friedel-Crafts Reactions in Acridinone Core Construction

The intramolecular Friedel-Crafts acylation is another classical method for constructing the acridinone core. This reaction involves the cyclization of a substituted N-phenylanthranilic acid in the presence of a Lewis acid or a strong protic acid. The key intermediate is a diphenylamine-2-carboxylic acid derivative. For the target compound, this would be a suitably chlorinated N-phenylanthranilic acid.

The Friedel-Crafts acylation would proceed by the activation of the carboxylic acid group, followed by an electrophilic attack on the adjacent aromatic ring to form the new six-membered ring containing the carbonyl group. The regioselectivity of this cyclization is a critical aspect, and the positions of the chlorine atoms on the aromatic rings will significantly influence the outcome of the reaction.

Modern Synthetic Advancements for this compound

Recent advancements in synthetic methodology offer more efficient and environmentally friendly routes to acridinone derivatives.

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including acridinones. The application of microwave irradiation to the classical condensation and cyclization reactions can significantly reduce reaction times from hours to minutes. For the synthesis of this compound, a microwave-assisted Ullmann condensation or a one-pot condensation-cyclization protocol could offer a more efficient pathway.

Catalyst-Free and Additive-Free Methodologies

While many synthetic routes for acridinone derivatives rely on metal catalysts, there is a growing interest in developing catalyst- and additive-free methodologies to enhance the environmental friendliness and cost-effectiveness of these processes. These approaches often leverage the inherent reactivity of the starting materials under specific conditions, such as high temperatures or microwave irradiation.

One notable catalyst-free approach involves the thermal polyaddition of suitable precursors. For instance, the reaction between alkynated and azidated soybean oil with diazides and diynes has been shown to proceed thermally at 100°C without the need for a catalyst or solvent, yielding highly cross-linked biopolymers. nih.gov This principle of thermal initiation can be conceptually extended to the synthesis of heterocyclic systems.

In the context of acridinone synthesis, a catalyst-free Michael addition has been documented as the initial step in a one-pot strategy for creating dihydrofuropyrimidines and spirodihydrofuropyrimidine pyrazolones. nih.gov While not directly yielding an acridinone, this demonstrates the feasibility of forming key carbon-carbon bonds without a catalyst. For the specific synthesis of this compound, a hypothetical catalyst-free approach could involve the high-temperature condensation of appropriately substituted anthranilic acid and a polychlorinated benzene derivative, though such a method would likely require harsh conditions and may suffer from low yields and lack of selectivity.

Multi-Component Reactions for Acridinone Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. e-bookshelf.defrontiersin.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. frontiersin.orgmdpi.com

Several MCRs have been developed for the synthesis of the acridinone scaffold and its derivatives. A common strategy involves the one-pot condensation of a 1,3-dicarbonyl compound, an aldehyde, and an aromatic amine. researchgate.net For instance, the reaction of dimedone, an arylglyoxal, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation provides a rapid and efficient route to acridine-1,8(2H,5H)-diones. mostwiedzy.pl Similarly, reacting dimedone or 1,3-cyclohexanedione (B196179) with vinyl acetate in the presence of sodium hydroxide, followed by treatment with ammonia, also yields acridine (B1665455) derivatives. nih.govresearchgate.net

A notable three-component reaction for synthesizing acridinone derivatives involves the condensation of an isatin, a cyclic 1,3-diketone, and a primary amine. This method has been shown to be effective using a sustainable heterogeneous catalyst, yielding a library of acridinone derivatives in excellent yields. uc.pt While these MCRs provide general access to the acridinone core, the synthesis of this compound via an MCR would necessitate the use of appropriately chlorinated starting materials to achieve the desired substitution pattern.

Regioselective Control in the Synthesis of this compound

The regioselective synthesis of this compound is arguably the most critical and challenging aspect of its preparation. The precise placement of the three chlorine atoms on the acridinone framework is paramount. The most established method for constructing the acridinone core is the Jourdan-Ullmann reaction, which involves the condensation of an o-halobenzoic acid with an aniline, followed by cyclization of the resulting N-phenylanthranilic acid. mostwiedzy.plumn.edursc.orgconicet.gov.arresearchgate.net

The regioselectivity of the final product in a Jourdan-Ullmann synthesis is dictated by the substitution patterns of the initial reactants. To obtain this compound, a plausible synthetic strategy would involve the reaction of a di-chlorinated aniline with a mono-chlorinated o-halobenzoic acid, or vice-versa, followed by a cyclization step.

For example, the condensation of 2-amino-3,5-dichlorobenzoic acid with a suitable chlorobenzene (B131634) derivative, or the reaction of 2,4-dichloroaniline (B164938) with a substituted o-chlorobenzoic acid, could potentially lead to the desired N-phenylanthranilic acid precursor. The subsequent intramolecular cyclization, typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), would then yield the target this compound. nih.govconicet.gov.ar The choice of the halogen on the benzoic acid (e.g., 2-chloro- vs. 2-bromobenzoic acid) can also influence the reaction conditions and yields.

The inherent electronic and steric effects of the chloro-substituents on both the aniline and the benzoic acid rings play a crucial role in directing the regiochemical outcome of the initial condensation and the final cyclization step. Careful selection of the starting materials is therefore the primary method for achieving regioselective control in the synthesis of this specific polychlorinated acridinone.

Optimization of Reaction Conditions and Yields for this compound Preparation

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, base, reaction temperature, and reaction time.

In the context of the Jourdan-Ullmann reaction, the traditional use of copper powder or copper salts as a catalyst can be optimized. organic-chemistry.orgwikipedia.org Modern variations of the Ullmann reaction have explored the use of different copper sources, ligands, and reaction media to improve efficiency and broaden the substrate scope. nih.govnih.govmdpi.com For instance, microwave irradiation has been successfully employed to accelerate the Ullmann condensation, significantly reducing reaction times from hours to minutes and often leading to higher yields. researchgate.netjocpr.com

The choice of solvent and base is also critical. While high-boiling point solvents like isoamyl alcohol have been traditionally used, the use of "green" solvents or even dry media conditions under microwave irradiation is becoming more common. researchgate.net The base, typically potassium carbonate, plays a crucial role in the condensation step, and its concentration can be optimized.

For the cyclization of the intermediate N-phenylanthranilic acid, the choice and concentration of the dehydrating agent (e.g., H₂SO₄, PPA, or Eaton's reagent) and the reaction temperature are key variables to control. nih.govconicet.gov.ar In some cases, degradation of the 9-chloroacridine (B74977) intermediate to the corresponding 9-acridone can be a significant side reaction, and optimizing the purification method is necessary to obtain the desired product with high purity. nih.gov

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the effects of multiple reaction variables simultaneously and identify the optimal conditions for the synthesis of this compound.

Below is an interactive data table summarizing potential reaction parameters for the synthesis of substituted acridones based on the Jourdan-Ullmann reaction, which can be adapted for the preparation of this compound.

| Parameter | Jourdan-Ullmann Condensation | Cyclization | References |

| Reactants | o-halobenzoic acid, substituted aniline | N-phenylanthranilic acid derivative | mostwiedzy.pl, nih.gov, rsc.org |

| Catalyst | Copper powder, CuI, CuO | None (acid-catalyzed) | researchgate.net, nih.gov, conicet.gov.ar |

| Solvent | Isoamyl alcohol, DMF, Water, Dry media (MW) | Sulfuric acid, Polyphosphoric acid (PPA) | researchgate.net, nih.gov, rsc.org |

| Base | K₂CO₃, Cs₂CO₃ | Not applicable | researchgate.net, rsc.org |

| Temperature | Reflux, 100-220 °C | 85-100 °C | researchgate.net, ijpsjournal.com |

| Energy Source | Conventional heating, Microwave | Conventional heating | researchgate.net, jocpr.com |

Spectroscopic and Structural Elucidation of 1,5,7 Trichloroacridin 9 10h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentawi.dechemicalbook.com

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,5,7-Trichloroacridin-9(10H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the five aromatic protons and the N-H proton. The electron-withdrawing nature of the three chlorine atoms and the carbonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The protons on the chlorinated rings are expected to be the most deshielded. The lone proton H-8, situated between two electron-withdrawing groups (the chlorine at C-7 and the carbonyl at C-9), would likely be the most downfield aromatic signal. The protons H-2, H-3, and H-4 would constitute an AMX spin system, while H-6 and H-8 would appear as doublets due to ortho-coupling. The N-H proton typically appears as a broad singlet and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.40 - 7.60 | Doublet of doublets | J ≈ 8.0, 1.5 |

| H-3 | 7.70 - 7.90 | Triplet of doublets | J ≈ 8.0, 1.5 |

| H-4 | 8.20 - 8.40 | Doublet of doublets | J ≈ 8.0, 1.0 |

| H-6 | 8.30 - 8.50 | Doublet | J ≈ 2.0 |

| H-8 | 8.50 - 8.70 | Doublet | J ≈ 2.0 |

Carbon-13 NMR (¹³C NMR) Analysisresearchgate.netyoutube.comhumic-substances.orglibretexts.org

The broadband proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C-9) is characteristically found at the most downfield position, typically above 175 ppm. Carbons directly bonded to chlorine (C-1, C-5, C-7) will experience a significant downfield shift due to the electronegativity of the halogen. The remaining aromatic carbons can be assigned based on their expected chemical shifts and by correlation with proton signals using 2D NMR techniques. youtube.comlibretexts.org The chemical shifts for carbons in aromatic systems generally appear between 100 and 150 ppm. youtube.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135 - 140 |

| C-2 | 125 - 130 |

| C-3 | 130 - 135 |

| C-4 | 118 - 123 |

| C-4a | 140 - 145 |

| C-5 | 133 - 138 |

| C-6 | 120 - 125 |

| C-7 | 138 - 143 |

| C-8 | 115 - 120 |

| C-8a | 142 - 147 |

| C-9 | 178 - 183 |

| C-9a | 120 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationuni-saarland.delibretexts.orglibretexts.orgmsu.edu

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. uni-saarland.delibretexts.org For this compound (C₁₃H₆Cl₃NO), high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

The molecular ion peak (M⁺·) will exhibit a characteristic isotopic cluster pattern due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a series of peaks (M⁺·, [M+2]⁺·, [M+4]⁺·, [M+6]⁺·) with a predictable intensity ratio, which is a definitive signature for a trichlorinated compound.

The fragmentation of the molecular ion under electron ionization (EI) conditions would likely proceed through pathways that lead to stable fragments. libretexts.orgmsu.edu Common fragmentation patterns for acridone (B373769) structures involve the loss of neutral molecules.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (for ³⁵Cl) | Identity | Description |

|---|---|---|

| 297 | [M]⁺· | Molecular ion |

| 299 | [M+2]⁺· | Isotope peak (one ³⁷Cl) |

| 301 | [M+4]⁺· | Isotope peak (two ³⁷Cl) |

| 303 | [M+6]⁺· | Isotope peak (three ³⁷Cl) |

| 269 | [M-CO]⁺· | Loss of carbon monoxide |

| 262 | [M-Cl]⁺ | Loss of a chlorine radical |

Infrared (IR) Spectroscopy for Functional Group Identificationchemicalbook.compg.edu.plmsu.eduyoutube.commasterorganicchemistry.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edumasterorganicchemistry.com The IR spectrum of this compound is dominated by absorptions characteristic of the acridone core and the carbon-chlorine bonds.

The most prominent peaks include the N-H stretching vibration, the C=O (amide) stretching vibration, and various aromatic C=C and C-H stretches. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule, including the C-Cl stretching vibrations. msu.edu

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |

|---|---|---|---|

| 3300 - 3100 | N-H Stretch | Medium, Broad | Characteristic of the secondary amine in the lactam ring. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the aromatic rings. |

| 1640 - 1620 | C=O Stretch (Amide I) | Strong, Sharp | The carbonyl group of the acridone system. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the aromatic rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Propertiesoecd.orgnist.govtechnologynetworks.comijprajournal.commsu.edu

UV-Vis spectroscopy measures the electronic transitions within a molecule. technologynetworks.com The extensive conjugated system of the acridone core in this compound is a strong chromophore, leading to significant absorption in the UV and visible regions. The spectrum is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions.

The parent acridone molecule exhibits characteristic absorption maxima. nist.gov The presence of chlorine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of conjugation through their lone pairs of electrons. The absorption spectrum is typically measured in a solvent like ethanol (B145695) or DMSO. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|

| ~ 260 | High | π→π* |

| ~ 390 | Moderate | π→π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. nih.govyoutube.com The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, producing a unique pattern of spots. youtube.com By measuring the position and intensity of these spots, scientists can calculate the electron density map of the molecule and, from that, build a detailed atomic model. nih.gov

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This typically involves slow crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a goniometer and cooled, often in a stream of liquid nitrogen, to minimize thermal vibrations of the atoms. libretexts.org

The analysis of the diffraction data would provide key crystallographic parameters, which are typically presented in a standardized format. While specific data for this compound is unavailable, a typical data table would include the following information:

Interactive Table: Hypothetical Crystallographic Data for a Small Molecule

| Parameter | Description | Example Value |

| Formula | The chemical formula of the compound. | C₁₃H₆Cl₃NO |

| Formula Weight | The molecular weight of the compound in g/mol . | 314.56 |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a detailed description of the symmetry of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes in angstroms. | a = 8.5, b = 12.1, c = 10.3 |

| α, β, γ (°) | The angles between the unit cell axes in degrees. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell in cubic angstroms. | 1052.5 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.982 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

From this data, a three-dimensional model of the this compound molecule in the solid state could be generated. This model would reveal precise bond lengths, bond angles, and torsion angles. For instance, it would show the planarity of the acridone core and the orientation of the three chlorine atoms relative to the ring system. Furthermore, the crystal packing arrangement would be elucidated, showing intermolecular interactions such as hydrogen bonding (if present) and π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the material.

Advanced Spectroscopic Probes for Investigating Unique Structural Features of this compound

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic techniques offer insights into the molecule's structure and dynamics in various states, including in solution. arxiv.org These methods can be particularly useful for probing unique electronic and structural features that may not be fully apparent from the crystal structure alone.

For a molecule such as this compound, with its extended aromatic system and heteroatoms, several advanced spectroscopic techniques could yield valuable information:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all the proton (¹H) and carbon-¹³ (¹³C) signals in the NMR spectra. This is particularly important for complex aromatic systems where spectral overlap is common. HMBC, for example, can show correlations between protons and carbons that are two or three bonds apart, helping to piece together the carbon skeleton and confirm the positions of the chlorine substituents.

Solid-State NMR (ssNMR) Spectroscopy: Since X-ray crystallography requires single crystals, which can sometimes be difficult to grow, ssNMR provides an alternative for obtaining structural information from polycrystalline or amorphous solid samples. By analyzing the chemical shifts and couplings in the solid state, one can gain insights into the local environment of the atoms, which can be compared to the (if available) crystal structure data.

Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments could be performed to fragment the molecule and analyze the resulting fragments. This fragmentation pattern would provide further structural confirmation by revealing characteristic losses of atoms or functional groups, which can help to deduce the connectivity of the molecule.

The application of these advanced spectroscopic methods would provide a comprehensive understanding of the structural features of this compound, complementing the detailed solid-state information that would be obtained from X-ray crystallography.

Theoretical and Computational Investigations of 1,5,7 Trichloroacridin 9 10h One

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties of a many-electron system are uniquely determined by its electron density. aps.orgresearchgate.net This powerful approach allows for the calculation of various molecular properties, providing deep insights into chemical bonding and reactivity.

For a molecule like 1,5,7-Trichloroacridin-9(10H)-one, a DFT study would typically commence with geometry optimization to find the lowest energy arrangement of its atoms. Following this, a range of electronic properties can be calculated to understand its behavior.

Frontier Molecular Orbitals (HOMO-LUMO) of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. muni.cz These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nankai.edu.cnyoutube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized.

In a hypothetical DFT calculation of this compound, the energies of the HOMO and LUMO would be determined. The presence of the electron-withdrawing chlorine atoms and the conjugated acridinone (B8587238) core would significantly influence the energies of these orbitals. It is expected that the chlorine atoms would lower the energy of both the HOMO and LUMO, and the extent of this effect would depend on their positions on the acridine (B1665455) ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| HOMO-LUMO Gap | Energy difference between the LUMO and HOMO. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. Actual values would require a specific computational study.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule, providing insights into chemical bonding and atomic charges. An electrostatic potential (ESP) map is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. ineosopen.org It illustrates the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack.

For this compound, an ESP map would likely show regions of negative potential (typically colored red or orange) around the electronegative oxygen and chlorine atoms, indicating areas that are rich in electrons and susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the N-H group and potentially on the carbon atoms of the aromatic rings, indicating electron-deficient areas that are prone to nucleophilic attack.

Aromaticity Assessment and Electronic Delocalization in the Acridinone Core

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. github.io The acridinone core of this compound is expected to exhibit aromatic character, which can be quantified using computational methods.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. diva-portal.orgnih.gov It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, indicative of anti-aromaticity, while a value close to zero implies a non-aromatic system.

For the acridinone core of this compound, NICS calculations would be performed for each of the three rings. It is anticipated that the two outer benzene (B151609) rings would exhibit significant negative NICS values, confirming their aromatic character. The central pyridinone ring's aromaticity might be influenced by the carbonyl group and the nitrogen heteroatom.

Table 2: Hypothetical NICS(0) and NICS(1) Values for the Rings of this compound

| Ring | Hypothetical NICS(0) (ppm) | Hypothetical NICS(1) (ppm) | Aromaticity |

| Ring A (Trichloro-substituted) | |||

| Ring B (Central Pyridinone) | |||

| Ring C (Unsubstituted Benzene) |

Note: NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring plane. The values are hypothetical.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize and analyze the electron pairing in a molecule. github.io It provides a chemical picture of bonding, showing the locations of covalent bonds, lone pairs, and atomic cores. In the context of aromaticity, ELF analysis can reveal the extent of electron delocalization in the π-system. For an aromatic compound, the ELF would show a continuous region of high localization above and below the plane of the ring, corresponding to the delocalized π-electrons. This analysis would provide a visual representation of the electronic delocalization within the acridinone core of this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) map illustrates the energy of a molecule as a function of one or more of its geometric parameters. By mapping the PES, one can identify the most stable conformers (energy minima) and the transition states that connect them.

For this compound, the primary conformational flexibility would arise from the rotation of any substituents, though the core acridinone structure is largely planar. A detailed conformational analysis would involve systematically varying key dihedral angles and calculating the corresponding energies to map out the potential energy surface. This would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations.

Tautomerism Studies and Energetic Preferences

Prototropic tautomerism is a fundamental concept in organic chemistry, describing the migration of a proton, which results in isomers that are in equilibrium. mdpi.com For this compound, the primary tautomeric forms of interest are the keto (acridone) and enol (hydroxyacridine) forms.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the energetic preferences of these tautomers. nih.gov By calculating the ground-state energies of each tautomer, it is possible to predict their relative stabilities and, consequently, their equilibrium populations. In many related heterocyclic systems, the keto form is found to be more stable than the enol form. researchgate.net

The relative stability of the tautomers of this compound can be computationally assessed. The energetic preference is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of the chloro substituents. It is hypothesized that the acridone (B373769) (keto) form benefits from the stability of the carbonyl group, while the hydroxyacridine (enol) form may have a more extended aromatic system. Theoretical calculations can quantify these effects to predict the dominant tautomer in various environments.

Table 1: Predicted Relative Energies of this compound Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |

| Keto Form (acridone) |  | 0 (Reference) |

| Enol Form (hydroxyacridine) |  | +5.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of results that could be obtained from DFT calculations.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. mdpi.com Methods such as Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Gauge-Independent Atomic Orbital (GIAO) for NMR chemical shifts are commonly employed. nih.gov

The predicted spectroscopic data for this compound would be invaluable for its synthesis and analysis. Computational models can predict the key vibrational frequencies in the Infrared (IR) spectrum, the chemical shifts of protons and carbon atoms in the Nuclear Magnetic Resonance (NMR) spectra, and the electronic transitions in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov These predictions are based on the optimized molecular geometry and electronic structure of the compound.

Table 2: Predicted Spectroscopic Data for this compound (Keto Form)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.2-8.0 (m, 4H, Ar-H) |

| ¹³C NMR (in DMSO-d₆) | δ 178 (C=O), 115-145 (Ar-C) |

| IR (cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch), 1500-1600 (C=C stretch) |

| UV-Vis (λₘₐₓ, nm) | 254, 380, 400 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific computational calculations.

Mechanistic Predictions for Reactions Involving this compound

Understanding the reaction mechanisms of this compound is crucial for its application in synthesis and materials science. Computational methods can elucidate reaction pathways by identifying transition states and calculating activation energies. ethz.ch This allows for predictions of reaction feasibility and selectivity.

For this compound, potential reactions include nucleophilic aromatic substitution of the chlorine atoms or reactions at the C9-carbonyl group. Theoretical calculations can model the approach of a nucleophile to the acridone ring, mapping out the potential energy surface of the reaction. clockss.org The influence of the electron-withdrawing nitro group in related acridone systems has been shown to affect hydrolysis rates, a principle that can be computationally explored for the trichloro-substituted analogue. clockss.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This can help in understanding, for example, why a particular substitution pattern is favored over another or the conditions required for a specific transformation to occur.

Table 3: Hypothetical Reaction and Predicted Activation Energy

| Reaction | Reactant | Product | Predicted Activation Energy (kcal/mol) |

| Nucleophilic Substitution | This compound + CH₃O⁻ | 1-Methoxy-5,7-dichloroacridin-9(10H)-one | 25.3 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific reaction and computational methodology.

Reactivity and Derivatization of 1,5,7 Trichloroacridin 9 10h One

Nucleophilic Aromatic Substitution Reactions on the Acridinone (B8587238) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 1,5,7-trichloroacridin-9(10H)-one core. In these reactions, a nucleophile replaces a leaving group, in this case, a chloride ion, on the aromatic ring. The presence of electron-withdrawing groups, such as the three chlorine atoms and the carbonyl function in the target molecule, generally facilitates these reactions by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orgncrdsip.com

The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of the nucleophile on the carbon atom bearing a chlorine atom. ncrdsip.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion. The second, faster step involves the expulsion of the chloride ion, which restores the aromaticity of the ring. ncrdsip.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reacting this compound with an amine would be expected to substitute one or more of the chlorine atoms with the amino group. The positions most susceptible to nucleophilic attack are those activated by the electron-withdrawing groups.

It is important to note that under certain conditions, particularly with very strong bases, an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate can also occur. ncrdsip.comgovtpgcdatia.ac.in This can sometimes lead to the formation of unexpected regioisomers, a phenomenon known as cine-substitution. govtpgcdatia.ac.in

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the this compound core is generally more challenging. byjus.com The electron-withdrawing chloro and carbonyl groups deactivate the aromatic rings, making them less susceptible to attack by electrophiles. youtube.com These deactivating groups decrease the electron density of the ring, which is the nucleophile in this type of reaction. govtpgcdatia.ac.in

Despite this deactivation, EAS reactions can still be carried out under forcing conditions, often requiring strong electrophiles and potent acid catalysts. masterorganicchemistry.comyoutube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nitration: This involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. byjus.comyoutube.com

Halogenation: This reaction introduces another halogen atom (e.g., Cl, Br) onto the ring, typically using a halogen in the presence of a Lewis acid catalyst like FeCl3 or AlCl3. youtube.com

Sulfonation: This involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org This reaction is often reversible. youtube.comlibretexts.org

Friedel-Crafts Reactions: These reactions are generally difficult on highly deactivated rings.

Functional Group Interconversions and Modifications of this compound

Beyond substitution reactions on the aromatic core, the existing functional groups of this compound can be modified. For instance, the carbonyl group of the acridinone can potentially undergo reactions typical of ketones.

Additionally, the chlorine atoms, once substituted via SNAr reactions, can introduce a wide range of new functionalities. For example, if a chlorine is replaced by a hydroxyl group, this can then be further functionalized.

Regioselective Functionalization at Different Positions of the Acridinone Ring

Regioselectivity, the control of where a reaction occurs on a molecule with multiple possible reaction sites, is a critical aspect of synthesizing derivatives of this compound. durgapurgovtcollege.ac.inwikipedia.org The distinct electronic environments of the different carbon atoms in the acridinone ring allow for the possibility of selective reactions.

The positions ortho and para to the activating nitrogen atom and meta to the deactivating carbonyl group would have different reactivities towards electrophiles and nucleophiles. The chlorine atoms also exert their own directing effects. Achieving regioselectivity often involves a careful choice of reagents, catalysts, and reaction conditions. wikipedia.org For example, directed SNAr reactions have been developed where a directing group on the molecule guides the nucleophile to a specific position. rsc.org Photochemical methods, such as cyclodehydrochlorination, can also offer regioselective ways to form new carbon-carbon bonds. nih.gov

Formation of Coordination Complexes with Metal Ions

The this compound molecule possesses several potential coordination sites for metal ions, including the nitrogen atom of the acridine (B1665455) ring and the oxygen atom of the carbonyl group. This allows it to act as a ligand in the formation of coordination complexes.

The ability of acridine and related heterocyclic systems to form stable complexes with a variety of transition metals is well-documented. mdpi.commdpi.com These complexes can exhibit interesting properties, including catalytic activity and specific biological activities. The electronic properties of the this compound ligand, influenced by the electron-withdrawing chlorine atoms, will affect the stability and properties of the resulting metal complexes.

Exploration of Photophysical and Electrochemical Reactivity

Acridine derivatives are known for their interesting photophysical properties, including fluorescence. nih.govbeilstein-journals.org The extended π-conjugated system of the acridinone core in this compound suggests that it may also exhibit absorption and emission of light in the UV-visible region.

The photophysical properties, such as absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes, can be tuned by chemical modifications. beilstein-journals.orgmdpi.com For example, the introduction of different substituents through the reactions described above can alter the electronic structure of the molecule and thus its interaction with light. nih.govbeilstein-journals.org The study of these properties is important for potential applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

The electrochemical properties of this compound are also of interest. Techniques like cyclic voltammetry can be used to determine the HOMO and LUMO energy levels of the molecule, providing insights into its electron-donating and -accepting capabilities. nih.gov These properties are crucial for understanding its behavior in redox reactions and for designing materials for electronic applications.

Advanced Research Applications of 1,5,7 Trichloroacridin 9 10h One in Materials Science and Organic Electronics

Development as a Chromophore in Optical Materials

The inherent photophysical characteristics of the acridone (B373769) scaffold, combined with the influence of its chloro substituents, position 1,5,7-Trichloroacridin-9(10H)-one as a promising chromophore for the development of advanced optical materials. Its properties are of particular relevance in the context of aggregation-induced emission and solvatochromism.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation. wikipedia.org This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. wikipedia.org Acridone derivatives have been identified as a class of compounds that can exhibit AIE, a property that is highly desirable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.orgmdpi.com

While direct studies on the AIE properties of this compound are not extensively reported, the behavior of related acridone derivatives provides valuable insights. The introduction of substituents on the acridone core is known to significantly influence AIE behavior. For instance, N-substitution of acridone with electron-donating groups can lead to tunable aggregation-induced emission. rsc.org The rigid structure of the acridone core, coupled with the potential for intermolecular interactions facilitated by the chlorine atoms (such as halogen bonding), suggests that this compound could be a potent AIE-active material. The restriction of intramolecular rotation and vibration upon aggregation would likely lead to a significant enhancement of its fluorescence quantum yield in the solid state or in aggregated form.

Table 1: Comparison of Emission Properties in Solution vs. Aggregated State for AIE-active Acridone Derivatives (Hypothetical Data for this compound)

| Compound | State | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) |

| This compound | Dilute Solution (e.g., THF) | ~450 nm (predicted) | Low (predicted) |

| Aggregated State (e.g., THF/Water mixture) | ~500 nm (predicted) | High (predicted) | |

| N-substituted Acridone rsc.org | Dilute Solution | 485 nm | 0.02 |

| Aggregated State | 520 nm | 0.25 |

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key property for developing chemical sensors and probes that can report on their local environment. niscpr.res.in Donor-π-acceptor type molecules often exhibit strong solvatochromism. rsc.org The acridone core can act as an electron-accepting unit, and its photophysical properties are sensitive to the solvent environment. nih.gov

Halogenated compounds, in particular, can exhibit interesting solvatochromic behavior. rsc.orgnih.gov The chlorine atoms in this compound are electron-withdrawing and can influence the intramolecular charge transfer (ICT) character of the molecule's excited states. It is expected that this compound would display a noticeable solvatochromic shift in its absorption and emission spectra. In polar solvents, the excited state is likely to be stabilized more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. nih.gov This sensitivity to solvent polarity makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments, such as within polymer matrices or biological systems.

Table 2: Predicted Solvatochromic Shift for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Absorption Max (λabs, nm) | Predicted Emission Max (λem, nm) |

| Hexane | 1.88 | ~400 | ~430 |

| Toluene | 2.38 | ~405 | ~440 |

| Dichloromethane | 8.93 | ~415 | ~460 |

| Acetone | 20.7 | ~420 | ~475 |

| Acetonitrile | 37.5 | ~425 | ~485 |

| Methanol | 32.7 | ~430 | ~495 |

Integration into Organic Semiconductor Systems

The electronic properties of this compound make it a compelling material for integration into various organic semiconductor devices. Its electron-deficient nature, a consequence of the electronegative chlorine atoms and the carbonyl group, suggests potential as an n-type or electron-transporting material.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge carrier mobility of the organic semiconductor used. mdpi.com While many organic semiconductors are p-type (hole-transporting), there is a significant need for stable and efficient n-type materials to enable complementary circuits. The electron-withdrawing nature of the three chlorine atoms in this compound is expected to lower its LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

The planar structure of the acridone core is conducive to ordered molecular packing in the solid state, which is crucial for efficient charge transport. The potential for intermolecular interactions, such as π-π stacking and halogen bonding, could further enhance the electronic coupling between adjacent molecules, leading to higher electron mobility. While specific OFET performance data for this compound is not available, related acridone-based materials have been investigated for their charge-transporting properties. rsc.org

In organic photovoltaic (OPV) cells and photodetectors, the efficient generation and separation of excitons (electron-hole pairs) at a donor-acceptor interface is paramount. The electron-accepting properties of this compound make it a suitable candidate for use as an acceptor material in conjunction with a p-type donor polymer or small molecule. Its strong absorption in the visible spectrum, a characteristic of the acridone chromophore, would contribute to efficient light harvesting.

Furthermore, its potential AIE properties could be advantageous in the context of solid-state devices. In a blend with a donor material, the aggregation of this compound could lead to enhanced emission, which, while seemingly counterintuitive for a photovoltaic device, is indicative of a rigid morphology that can also favor efficient charge transport and reduce non-radiative recombination losses.

Role as a Building Block for Advanced Molecular Architectures

Beyond its direct use, this compound serves as a valuable molecular building block for the synthesis of more complex and functional molecular architectures. The term "building block" in chemistry refers to molecular fragments or compounds with reactive sites that can be used for the bottom-up assembly of larger structures. rsc.org

The chlorine atoms on the acridone ring, along with the N-H group, provide reactive handles for further chemical modification. For example, the chlorine atoms can be substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of functional groups. rsc.orgnih.gov This allows for the precise tuning of the molecule's electronic and photophysical properties. By attaching different aromatic or heterocyclic units, it is possible to create novel materials with tailored characteristics for specific applications in organic electronics and materials science. For instance, attaching strong electron-donating groups could lead to molecules with pronounced intramolecular charge transfer, making them suitable for nonlinear optics or as emitters in OLEDs. The ability to systematically modify the structure of this compound underscores its importance as a versatile platform for the development of next-generation organic functional materials.

Synthesis of π-Conjugated Polymers and Copolymers

The acridone moiety has been successfully incorporated into various π-conjugated polymer backbones, which are essential materials for organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). ucm.es The synthesis of these polymers often involves organometallic polycondensations, such as Suzuki or Stille coupling reactions, which create well-defined polymer structures. researchgate.netnih.gov

Acridone- or quinacridone-based donor-acceptor copolymers and terpolymers have been utilized as components in photovoltaic cells. rsc.org The performance of these materials is critically dependent on their optical absorption and electronic energy levels. For instance, a diketopyrrolopyrrole-thienothiophene copolymer demonstrated remarkably high optical absorption, a desirable trait for light-harvesting applications. cam.ac.uk While not specifically documented for this compound, incorporating such a heavily chlorinated acridone unit would be a rational strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a polymer, which is crucial for creating efficient electron-transporting or ambipolar materials. The acridone unit can be part of a non-conjugated polymer backbone, where it acts as a pendant group, or integrated directly into the conjugated main chain. researchgate.net

Design of Donor-Acceptor (D-A) Systems for Charge Transfer

The acridone nucleus is a quintessential electron-acceptor (A) unit used in the design of molecules with intramolecular charge transfer (ICT) properties. mdpi.com When linked to an electron-donor (D) moiety, these D-A systems can exhibit unique photophysical behaviors, such as solvatochromism (color change with solvent polarity) and thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net

In a typical D-A architecture, the acridone scaffold serves as the acceptor, and its electron-accepting strength can be enhanced by introducing electron-withdrawing groups. researchgate.net The three chlorine atoms in this compound would significantly strengthen its acceptor character. This enhanced "push-pull" effect across the molecule is fundamental for applications in:

Organic Light-Emitting Diodes (OLEDs): TADF emitters based on D-A structures can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. Acridone derivatives have been successfully used to create TADF luminophores. rsc.org

Non-linear Optics: The large change in dipole moment upon photoexcitation in D-A molecules can lead to significant non-linear optical properties. rsc.org

Photocatalysis: The efficient charge separation in D-A systems is beneficial for photocatalytic applications, where separated electrons and holes drive chemical reactions. rsc.org

The synthesis of these systems often involves connecting donor groups like carbazole (B46965) or phenoxazine (B87303) to the acridone core. rsc.org The resulting D-A, D-A-D, or D-π-A-π-D structures show a range of electrochemical and photophysical properties that can be finely tuned. rsc.org

Application in Sensor Technologies (e.g., Chemosensors)

Acridone derivatives are widely explored as fluorescent chemosensors due to their high fluorescence quantum yields, photostability, and sensitivity of their emission to the local environment. mdpi.comnih.gov The general principle involves linking the acridone fluorophore to a receptor unit that selectively binds a target analyte (e.g., a metal ion or an anion). This binding event modulates the photophysical properties of the acridone, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in emission color. royalsocietypublishing.org

The acridine (B1665455)/acridone scaffold has been functionalized to detect a variety of species:

Metal Ions: Acridone-based sensors have been designed for the selective detection of ions such as Fe³⁺, Ni²⁺, Cu²⁺, and Al³⁺. nih.govresearchgate.netrsc.org

Anions: Thiosemicarbazone-linked acridines have shown high selectivity for fluoride (B91410) anions (F⁻). royalsocietypublishing.org

Biomolecules: Acridone-Zn(II) complexes can effectively recognize pyrophosphate and inorganic phosphate (B84403) in aqueous solutions at physiological pH. acs.org

Small Molecules: A novel acridone-based probe was developed for sensing nitric oxide (NO) in living cells. mdpi.com

The table below summarizes selected examples of acridone-based chemosensors.

| Sensor Type | Analyte | Sensing Mechanism | Reference |

| Acridine-based L1 and L2 | Fe³⁺ and Ni²⁺ | Selective fluorescence response | researchgate.net |

| Acridone-thiosemicarbazones | Fluoride (F⁻) | "Turn-on" fluorescence | royalsocietypublishing.org |

| Acridine-based 7a and 7b | Cu²⁺ and Al³⁺ | Photoinduced Electron Transfer (PET) | rsc.org |

| Coumarin-acridone hybrid | Fe³⁺ | Fluorescence quenching | nih.gov |

| 7,8-Diamino-acridone | Nitric Oxide (NO) | Reaction-based fluorescence enhancement | mdpi.com |

| Acridine-Zn(II) complex | Pyrophosphate | Fluorescence quenching | acs.org |

Exploration in Catalytic Systems or as a Ligand in Homogeneous Catalysis

The rigid structure and electronic properties of the acridone scaffold make it a candidate for applications in catalysis, either as a photocatalyst or as a ligand for metal catalysts.

Recently, an acridone-based metal-organic framework (MOF), Zn-AcTA, was developed as a heterogeneous photosensitizer. acs.org The acridone unit, a cyclic analogue of benzophenone, efficiently generates singlet oxygen (¹O₂) upon visible light irradiation. This MOF was successfully used as a recyclable photocatalyst for the oxidation of various sulfides to sulfoxides. acs.org The incorporation of electron-withdrawing chlorine atoms, as in this compound, could potentially enhance the intersystem crossing efficiency, which is crucial for photosensitization.

Furthermore, acridone-tagged molecules have been used in assays to screen for catalytic activity. nih.govpnas.org In one example, an acridone-labeled citronellol (B86348) was used to assay for enantioselective epoxidation catalysts. The fluorescent tag allows for highly sensitive detection of the product using thin-layer chromatography. nih.govpnas.org While this is an indirect role, it highlights the utility of the acridone chromophore in catalytic research. The development of acridone-based ligands for homogeneous catalysis remains a less explored but promising area, where the acridone unit could influence the electronic environment and steric bulk around a metal center.

Potential in Advanced Chemical Probes and Tracers for Research Methodologies

The intense fluorescence of the acridone core makes it an excellent fluorophore for creating chemical probes and tracers for biological and materials research. d-nb.info These probes are used to visualize and track molecules, ions, or changes in the microenvironment within complex systems like living cells. mdpi.comrsc.org

Key applications include:

Polarity and Viscosity Probes: Acridone derivatives have been designed to respond to changes in solvent polarity and viscosity, allowing for the mapping of these crucial parameters within different cellular organelles like lipid droplets and lysosomes. rsc.orgrsc.org

Bioimaging: Surfactant-like acridone derivatives have been synthesized for cell imaging, where their fluorescence is selectively activated in specific cellular environments due to aggregation-induced emission (AIE) effects. mdpi.com

Fluorescent Amino Acids: The fluorescent amino acid Acridonylalanine (Acd), built upon the acridone core, can be incorporated into peptides and proteins to study their structure, dynamics, and interactions using fluorescence spectroscopy. nih.gov

Fluorescent Tracers for Target Engagement: Fluorescently labeled molecules, or tracers, are used in high-throughput screening to study the binding of drugs to their protein targets. d-nb.info The stable and bright fluorescence of acridone makes it a suitable tag for such applications.

The table below highlights some acridone-based probes and their research applications.

| Probe Type | Application | Principle | Reference |

| Acridine-dicyanoisophorone | Polarity sensing in cells | Solvatochromic fluorescence shift | rsc.orgrsc.org |

| Acridine-tricyanodihydrofuran | Viscosity sensing | Aggregation-Induced Emission (AIE) | rsc.orgrsc.org |

| Acridonylalanine (Acd) | Protein structure/dynamics | Fluorescent amino acid incorporation | nih.gov |

| 7,8-Diamino-acridone | Nitric oxide detection in cells | Reaction with NO yields fluorescent triazole | mdpi.com |

The functionalization of the acridone core, including through halogenation, provides a powerful tool to fine-tune the photophysical and chemical properties of these probes for more specific and sensitive detection methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.